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Introduction

3-Acetyl-2-fluorophenylboronic acid is a synthetic organoboron compound that belongs to
the broader class of phenylboronic acids. These compounds are characterized by a boronic
acid functional group (-B(OH)2) attached to a phenyl ring. The presence of both an acetyl and a
fluoro group on the phenyl ring of this particular molecule suggests its potential utility as a
versatile building block in organic synthesis, particularly in cross-coupling reactions such as the
Suzuki-Miyaura coupling. The electronic properties imparted by the fluorine and acetyl
substituents can influence the reactivity and binding affinity of the boronic acid moiety, making it
a compound of interest for applications in medicinal chemistry and materials science.

This technical guide provides a detailed overview of the known physical properties of 3-Acetyl-
2-fluorophenylboronic acid. Due to the limited availability of experimentally determined data
for this specific compound, this document also presents data for structurally related analogs to
provide a comparative context. Furthermore, it outlines general experimental protocols for the
determination of key physical properties and includes a logical workflow for the characterization
of a new chemical entity.

Core Physical Properties
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At present, detailed experimentally determined physical property data for 3-Acetyl-2-

fluorophenylboronic acid is not extensively available in peer-reviewed literature or

commercial databases. The following table summarizes the known identifying information for

the compound.

Property

Value

Source

Chemical Name

3-Acetyl-2-fluorophenylboronic

acid
CAS Number 870778-95-3 [1][2]
Molecular Formula CsHsBFO3 [2]
Molecular Weight 181.96 g/mol

Canonical SMILES

CC(=0)C1=C(C=CC=C1)B(O)
o)

InChl Key

InChI=1S/C8H8BFO3/c1-
5(10)7-3-2-4-
8(9)6(7)10(11)12/h2-4,11-
12H,1H3

Comparative Physicochemical Data

To provide an estimation of the physical properties of 3-Acetyl-2-fluorophenylboronic acid,

the following table presents data for two structurally similar compounds: 3-fluorophenylboronic

acid and 3-acetylphenylboronic acid. These compounds share key functional groups and

substitution patterns, and their properties can offer valuable insights.
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Property 3-I-:Iuorophenylboronic 3-,ikcetylphenylboronic
acid acid

CAS Number 768-35-4[3] 204841-19-0

Molecular Formula CeHeBFO2[3] CsHoBOs3[4]

Molecular Weight 139.92 g/mol [3] 163.97 g/mol [4]

Melting Point 214-218 °C Not available

Boiling Point Not available Not available

Density Not available Not available

Solubility Soluble in methanol and water.  Not available

pKa 8.3 (in water/dioxane)[5] Not available

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key
physical properties of a solid organic compound like 3-Acetyl-2-fluorophenylboronic acid.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6][7]
Methodology:

» Sample Preparation: A small amount of the crystalline solid is finely ground and packed into
a capillary tube to a height of 2-3 mm.

o Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the
heating block.

e Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to
ensure thermal equilibrium.

» Observation: The temperature at which the first drop of liquid appears (onset of melting) and
the temperature at which the entire solid has turned into a clear liquid (completion of melting)
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are recorded. This range is the melting point of the substance. A sharp melting point range
(typically <1 °C) is indicative of a pure compound.

Solubility Determination

Solubility provides information about the polarity of a molecule and its potential interactions
with different solvents.[8][9][10]

Methodology:

» Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water,
methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

e Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in
a vial. A measured volume of the solvent (e.g., 0.1 mL) is added incrementally.

o Observation: After each addition, the mixture is vortexed or agitated vigorously for a set
period. The solubility is observed and can be qualitatively described (e.g., soluble, partially
soluble, insoluble) or quantitatively determined by measuring the amount of substance that
dissolves in a given volume of solvent to form a saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic
acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic
boronate species.[5][11][12]

Methodology (Potentiometric Titration):

¢ Solution Preparation: A solution of the boronic acid of known concentration is prepared in a
suitable solvent system (e.g., water or a water/co-solvent mixture).

« Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of
known concentration.

e pH Measurement: The pH of the solution is monitored continuously using a calibrated pH
meter as the titrant is added.
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o Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant
added. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow and Visualization

As no specific signaling pathways involving 3-Acetyl-2-fluorophenylboronic acid are
documented, a general workflow for the characterization of a new chemical entity is presented
below. This workflow outlines the logical progression from synthesis to full physicochemical

characterization.
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Workflow for New Chemical Entity Characterization

This diagram illustrates a standard workflow for the characterization of a newly synthesized
chemical compound. Following synthesis and purification, a battery of analytical techniques is
employed to elucidate the structure, determine the physicochemical properties, and assess the
purity and stability of the compound.

Conclusion

3-Acetyl-2-fluorophenylboronic acid represents a potentially valuable tool for synthetic and
medicinal chemists. While a comprehensive dataset of its physical properties is not yet publicly
available, this guide provides the foundational information currently known, along with a
comparative analysis of related compounds. The outlined experimental protocols offer a clear
path for researchers to determine these properties in their own laboratories. The provided
workflow for chemical characterization serves as a logical framework for the systematic
evaluation of this and other novel chemical entities. As research involving this compound
progresses, a more complete understanding of its physicochemical profile will undoubtedly
emerge, further enabling its application in various scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-ACETYL-2-FLUOROPHENYLBORONIC ACID | 870778-95-3 [m.chemicalbook.com]

2. echemi.com [echemi.com]

3. 3-Fluorophenylboronic acid | C6HE6BFO2 | CID 2733986 - PubChem
[pubchem.ncbi.nim.nih.gov]

4. 3-Acetylphenylboronic acid | CBH9BO3 | CID 2734310 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and
Prediction - PMC [pmc.ncbi.nlm.nih.gov]

6. SSERC | Melting point determination [sserc.org.uk]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1284281?utm_src=pdf-body
https://www.benchchem.com/product/b1284281?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ChemicalProductProperty_EN_CB4973016.htm
https://www.echemi.com/products/pd180614103759-3-acetyl-2-fluorophenylboronic-acid.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluorophenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Acetylphenylboronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Acetylphenylboronic-acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11173951/
https://www.sserc.org.uk/resources/chemistry-resources/chemistry-skills/melting-point-determination/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1284281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

7. byjus.com [byjus.com]

8. scribd.com [scribd.com]

e 10. wwwl.udel.edu [www1.udel.edu]

9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

e 11. Boronic acids for affinity chromatography: spectral methods for determinations of
ionization and diol-binding constants - PubMed [pubmed.ncbi.nim.nih.gov]

e 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of

tyrosine [pureportal.strath.ac.uk]

» To cite this document: BenchChem. [3-Acetyl-2-fluorophenylboronic Acid: A Comprehensive
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1284281#3-acetyl-2-fluorophenylboronic-acid-

physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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